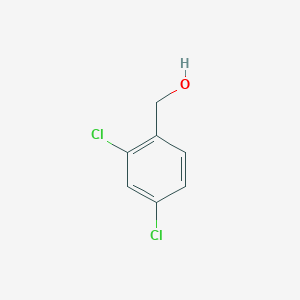

2,4-Dichlorobenzyl alcohol

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'alcool dichlorobenzylique est généralement synthétisé à partir du chlorure de 2,4-dichlorobenzylique par une réaction en deux étapes. La première étape consiste à faire réagir le chlorure de 2,4-dichlorobenzylique avec un sel soluble dans l'eau d'un acide organique en présence d'un catalyseur de transfert de phase pour former l'ester 2,4-dichlorobenzylique de l'acide organique. La deuxième étape consiste à hydrolyser cet ester avec une base forte pour obtenir l'alcool dichlorobenzylique .

Méthodes de production industrielle : La production industrielle de l'alcool dichlorobenzylique suit la même voie de synthèse que celle décrite ci-dessus, assurant une pureté et un rendement élevés. Le processus implique un contrôle minutieux des conditions réactionnelles, notamment la température et le pH, afin d'optimiser le rendement et de minimiser la formation de sous-produits .

Analyse Des Réactions Chimiques

Types de réactions : L'alcool dichlorobenzylique subit diverses réactions chimiques, notamment :

Oxydation : Peut être oxydé pour former du dichlorobenzaldéhyde.

Réduction : Peut être réduit pour former du dichlorotoluène.

Substitution : Peut subir des réactions de substitution nucléophile, en particulier avec les halogénures

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Les agents réducteurs courants comprennent l'hydrure de lithium et d'aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄).

Substitution : Les réactifs courants comprennent les halogénures comme HCl, HBr et HI en conditions acides.

Principaux produits formés :

Oxydation : Dichlorobenzaldéhyde.

Réduction : Dichlorotoluène.

Substitution : Divers alcools benzyliques substitués en fonction du nucléophile utilisé.

Applications De Recherche Scientifique

Antiseptic Properties

2,4-Dichlorobenzyl alcohol is widely recognized for its antiseptic properties. It is commonly used in formulations aimed at reducing microbial load on skin and mucous membranes.

- Mechanism of Action : DCBA acts by disrupting the cell membrane integrity of bacteria and fungi, leading to cell death. Its effectiveness against a broad spectrum of pathogens makes it a valuable ingredient in antiseptic products.

- Formulations : DCBA is often combined with other agents, such as amylmetacresol (AMC), to enhance its antimicrobial efficacy. For instance, formulations containing both DCBA and AMC have been shown to be effective in treating sore throats by providing symptomatic relief and reducing inflammation .

Antiviral Applications

Recent studies have highlighted the potential of this compound in antiviral applications, specifically against viral infections such as HIV and SARS-CoV.

- HIV Treatment : A notable patent describes the use of a formulation containing DCBA and AMC for the treatment or prevention of HIV infections. The combination has demonstrated virucidal activity, effectively inactivating HIV particles . This formulation can be administered via various routes including vaginal or rectal applications.

- SARS-CoV Inhibition : Another patent indicates that DCBA can be used in pharmaceutical compositions aimed at preventing infections caused by SARS-associated coronavirus (SARS-CoV). The combination of DCBA with AMC has shown promise in inhibiting the virus's ability to infect host cells .

Throat Lozenges and Sprays

DCBA is also utilized in over-the-counter throat lozenges and sprays designed to alleviate symptoms associated with pharyngitis and other throat conditions.

- Efficacy Studies : Clinical trials have demonstrated that throat lozenges containing DCBA significantly reduce throat soreness and provide pain relief . These products are typically well-tolerated by patients, making them a popular choice for symptomatic treatment.

Safety and Toxicology Studies

Safety assessments of this compound have been conducted to evaluate its potential toxicity.

- Animal Studies : Research involving oral gavage studies in rats has indicated that while high doses can lead to irritation and lesions in the gastrointestinal tract, lower doses are generally well tolerated . The no-observed-effect level (NOEL) for certain adverse effects was established at 200 mg/kg body weight per day.

- Ocular Irritation Tests : In ocular irritation tests, DCBA was shown to cause significant reactions in rabbits; however, these effects resolved within a few days post-treatment . Such studies are critical for determining safe usage levels in consumer products.

Summary Table of Applications

| Application Area | Description | Formulation Examples |

|---|---|---|

| Antiseptic | Broad-spectrum antimicrobial activity | Skin antiseptics |

| Antiviral | Treatment/prevention of HIV and SARS infections | Vaginal/rectal formulations |

| Throat Lozenges/Sprays | Symptomatic relief for sore throat | Lozenges containing DCBA and AMC |

| Safety/Toxicology | Studies indicate potential irritation but acceptable safety profile at low doses | Various animal toxicity studies |

Mécanisme D'action

Dichlorobenzyl alcohol exerts its effects through its antibacterial, antiviral, and local anesthetic properties. It disrupts the cell membranes of bacteria and viruses, leading to their inactivation. In combination with amylmetacresol, it has shown virucidal activity against viruses associated with the common cold . The compound’s local anesthetic properties help in providing symptomatic relief from throat soreness .

Comparaison Avec Des Composés Similaires

Amylmetacresol: Often used in combination with dichlorobenzyl alcohol in throat lozenges for enhanced antiseptic effects.

Hexylresorcinol: Another antiseptic used in throat lozenges, known for its local anesthetic properties.

3,5-Dichlorobenzyl alcohol: A similar compound with slight variations in its chemical structure and properties.

Uniqueness: Dichlorobenzyl alcohol is unique due to its dual antibacterial and antiviral properties, making it highly effective in treating mouth and throat infections. Its combination with amylmetacresol enhances its efficacy, providing rapid relief from sore throat symptoms .

Activité Biologique

2,4-Dichlorobenzyl alcohol (DCBA) is a compound with notable biological activity, particularly in the fields of antimicrobial and antiviral applications. This article explores its mechanisms of action, pharmacokinetics, and clinical efficacy based on diverse research findings.

Antimicrobial Activity

DCBA exhibits broad-spectrum antimicrobial properties. It has been shown to inhibit the growth of various microorganisms, including bacteria and viruses. Specifically, it demonstrates significant activity against Aggregatibacter actinomycetemcomitans and Porphyromonas gingivalis, which are associated with periodontal diseases . The mechanism underlying its antimicrobial action is thought to involve the disruption of microbial cell membranes and interference with metabolic processes.

Virucidal Properties

DCBA has been incorporated into formulations such as throat lozenges, where it acts as a virucidal agent against respiratory viruses, including influenza A and SARS-CoV . In vitro studies indicate that DCBA can reduce viral titers significantly during its residence time in the oral cavity, achieving reductions of up to 91% for certain viruses .

Pharmacokinetics

The pharmacokinetic profile of DCBA indicates rapid absorption and distribution. After administration, peak concentrations are reached within 3-4 minutes. It is primarily metabolized in the liver to hippuric acid and is excreted via renal pathways, with approximately 90% of the administered dose eliminated through urine . However, detailed studies on its volume of distribution, protein binding, and half-life remain limited.

Clinical Applications

DCBA is commonly used in throat lozenges for treating acute sore throat due to its antiseptic properties. A notable study evaluated the bactericidal activity of lozenges containing amylmetacresol and DCBA against oropharyngeal pathogens implicated in pharyngitis. Results showed a greater than 3 log10 reduction in colony-forming units (CFUs) for pathogens such as Streptococcus pyogenes within one minute of exposure .

Table 1: Bactericidal Activity Against Common Pathogens

| Pathogen | Log10 Reduction (CFU/mL) | Time Point |

|---|---|---|

| S. pyogenes | 5.7 ± 0.1 | 1 minute |

| H. influenzae | 6.1 ± 0.1 | 1 minute |

| A. haemolyticum | 6.5 ± 0.0 | 1 minute |

| Fusobacterium necrophorum | 6.5 ± 0.0 | 1 minute |

| S. dysgalactiae | 6.3 ± 0.0 | 5 minutes |

| M. catarrhalis | 5.0 ± 0.9 | 5 minutes |

| S. aureus | 3.5 ± 0.1 | 10 minutes |

Case Studies

In a clinical setting, a randomized double-blind study assessed the efficacy of lozenges containing DCBA for symptomatic relief in patients with sore throat caused by viral infections. The results indicated that patients experienced significant reductions in throat pain and discomfort compared to placebo groups .

Another study highlighted the virucidal effects of DCBA against respiratory syncytial virus (RSV) and human parainfluenza virus type 2 (HPIV2), demonstrating effective inactivation at various concentrations and pH levels . This suggests potential for DCBA in formulations aimed at preventing respiratory infections.

Safety and Toxicity

Toxicological evaluations indicate that DCBA has a favorable safety profile when used as directed. Overdose studies in animal models suggest that while systemic overdose may lead to transient central nervous system stimulation followed by depression, no significant fertility or mutagenicity effects have been observed . The reported LD50 for oral administration in rats is approximately 2.7 g/kg .

Propriétés

IUPAC Name |

(2,4-dichlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBHODFSFBXJZNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041362 | |

| Record name | 2,4-Dichlorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Slightly Soluble | |

| Record name | Dichlorobenzyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13269 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The use of dichlorobenzyl alcohol has been related to its antibacterial, antiviral and local anesthetic properties. The local anesthetic action of dichlorobenzyl alcohol is thought to be due to a reduced sodium channel blockade. The antiseptic mechanism of action of dichlorobenzyl alcohol is not fully understood but it is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins. | |

| Record name | Dichlorobenzyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13269 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1777-82-8 | |

| Record name | 2,4-Dichlorobenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1777-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorobenzenemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001777828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorobenzyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13269 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,4-Dichlorobenzyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichlorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichlorobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLOROBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NKX3648J9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

55-58 ºC | |

| Record name | Dichlorobenzyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13269 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.